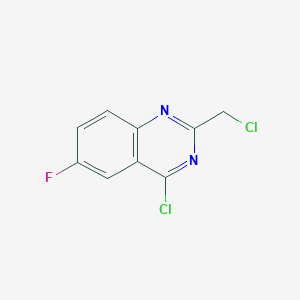

![molecular formula C9H8ClN3S B140421 3-[(4-氯苄基)硫代]-1H-1,2,4-三唑 CAS No. 134796-34-2](/img/structure/B140421.png)

3-[(4-氯苄基)硫代]-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their biological activities. A novel synthesis approach for 3-aryl-1,2,4-triazoles has been developed, involving high yield reactions between benzamides and chloral hydrate, followed by treatment with a phosphorus pentachloride/phosphorus oxychloride mixture and hydrazine hydrate, leading to high to quantitative yields . Another study reports the microwave-assisted synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, showcasing a rapid and convenient method using acidic alumina and catalytic amounts of p-toluenesulphonic acid .

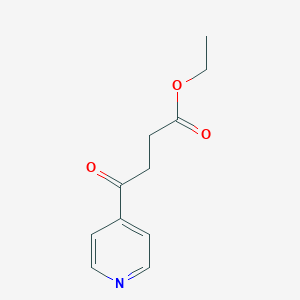

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations have been used to determine the molecular structure of various triazole compounds. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a triazole derivative were calculated using the B3LYP method with the 6-31G(d) basis set, showing good agreement with experimental values . The crystal structure of another triazole compound was determined, revealing dihedral angles between the triazole ring and phenyl rings, and the presence of hydrogen bonding and C–H···π interactions .

Chemical Reactions Analysis

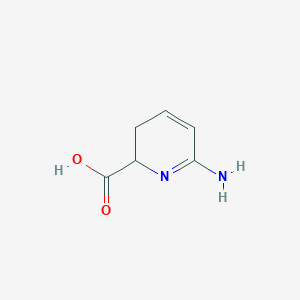

The reactivity of triazole compounds has been explored through various studies. The molecular electrostatic potential surface and electronic parameters have been used to discuss the chemical reactivity of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, indicating its potential as a cyclin-dependent kinase 5 enzyme inhibitor . Additionally, the energetic behavior of triazole derivatives in solvent media was examined using DFT calculations, which could provide insights into their reactivity in different environments .

Physical and Chemical Properties Analysis

Triazole derivatives exhibit interesting physical and chemical properties. For example, the nonlinear optical properties of a triazole compound were predicted to be greater than those of urea, and its conformational flexibility was determined by DFT calculations . The spectral features of another triazole derivative were analyzed using FT-IR, UV-visible, and NMR spectroscopy, with theoretical calculations supporting the experimental data . The chapter on 1,2,3-triazoles provides a broad survey of the synthesis methods and reactions of triazoles, highlighting their use as light stabilizers, optical brightening agents, and potential carcinostatic agents .

科学研究应用

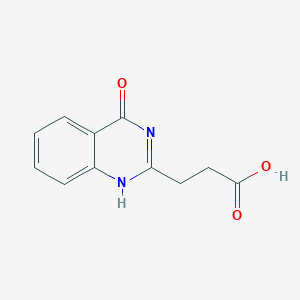

构象分析和分子对接

一项对三唑衍生物(包括 3-[(4-氯苄基)硫代]-1H-1,2,4-三唑)的研究涉及构象分析和密度泛函理论 (DFT) 研究。这些化合物使用光谱分析表征,探索它们的结构方面、分子间相互作用和化学反应性。分子对接预测了对结核病的抑制活性,表明可能产生新的抗结核药物 (Veena S. Kumar 等,2021)。

抗惊厥活性与 GABA 能系统效应

对与指定化合物密切相关的 4-烷基-1,2,4-三唑-3-硫酮的研究评估了它们的抗惊厥特性。这些研究检查了对 GABA 能系统的影响,为化合物开发神经系统疾病新疗法的潜力提供了见解 (T. Plech 等,2014)。

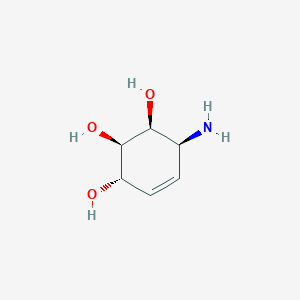

衍生物中的分子间相互作用

另一项研究合成了具有生物活性的 1,2,4-三唑衍生物,以研究氢键和 lp⋯π 相互作用等分子间相互作用。这项研究有助于了解这些化合物的结构和能量方面,这对设计新材料和药物至关重要 (R. Shukla 等,2014)。

抗菌剂开发

三唑和三唑并噻二嗪衍生物已被合成作为新型抗菌剂。这些研究突出了在医学、农业和工业中的广泛应用,展示了对各种微生物的显着抗菌活性 (Zafer Asim Kaplancikli 等,2008)。

抗利什曼原虫活性和理论计算

使用密度泛函理论 (DFT) 对 4-氨基-1,2,4-三唑衍生物进行了理论研究,并测试了其抗利什曼原虫活性。这些研究为开发针对利什曼病(一种寄生虫病)的潜在治疗方法提供了基础 (Nevin Süleymanoğlu 等,2017)。

高产合成方法

已经开发出一种新的合成 3-芳基-1,2,4-三唑的方法,其中可能包括 3-[(4-氯苄基)硫代]-1H-1,2,4-三唑之类的衍生物。该方法允许进行高产反应,便于生产这些化合物以进行进一步的研究和开发 (A. Guirado 等,2016)。

安全和危害

属性

IUPAC Name |

5-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYLPWUQKVUWGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=NN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352102 |

Source

|

| Record name | 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole | |

CAS RN |

134796-34-2 |

Source

|

| Record name | 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)